Home > Products > Screening Compounds P27213 > 1,3''-Di-HABA Kanamycin A
1,3''-Di-HABA Kanamycin A - 197909-66-3

1,3''-Di-HABA Kanamycin A

Catalog Number: EVT-1803398
CAS Number: 197909-66-3
Molecular Formula: C26H50N6O15
Molecular Weight: 686.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3''-Di-HABA Kanamycin A is a derivative of Kanamycin A, which is an aminoglycoside antibiotic known for its antibacterial properties. This compound features two 4-amino-2-hydroxybutanamide (HABA) groups attached to the kanamycin A molecule, enhancing its chemical properties and effectiveness against bacterial infections. The compound is primarily synthesized through the acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid, commonly referred to as L-HABA. This modification not only improves its pharmacological profile but also broadens its applications in scientific research and medicine .

Source

1,3''-Di-HABA Kanamycin A is synthesized from kanamycin A, which is produced by the fermentation of Streptomyces kanamyceticus. The synthesis process involves chemical modifications that introduce HABA groups to the kanamycin backbone. The compound can also be obtained as a sulfate salt, increasing its solubility and stability for various applications.

Classification

1,3''-Di-HABA Kanamycin A falls under the classification of aminoglycoside antibiotics. It is recognized for its role in combating bacterial infections and is classified based on its structural characteristics and mechanism of action, which involves inhibiting protein synthesis in bacteria .

Synthesis Analysis

Methods

The synthesis of 1,3''-Di-HABA Kanamycin A typically involves several key steps:

  1. Preparation of Kanamycin A: The initial step involves the fermentation process to produce kanamycin A from Streptomyces kanamyceticus.
  2. Acylation Reaction: The amino group of kanamycin A undergoes acylation with L-HABA. This reaction is conducted in a controlled environment to ensure high regioselectivity and yield.
  3. Purification: After the reaction, purification techniques such as chromatography are employed to isolate the desired product from byproducts and unreacted materials.

Technical Details

The acylation process typically requires specific conditions such as controlled pH and temperature to optimize the reaction yield. Various protecting groups may be used during synthesis to prevent unwanted reactions at other functional sites on the kanamycin molecule .

Molecular Structure Analysis

Structure

The molecular structure of 1,3''-Di-HABA Kanamycin A consists of a core aminoglycoside backbone derived from kanamycin A, modified by the addition of two HABA groups. The presence of these groups enhances its binding affinity to bacterial ribosomes.

Data

The compound's molecular formula is C₁₉H₃₈N₆O₁₅S, with a molecular weight of approximately 482.6 g/mol. Its structural features include multiple hydroxyl and amino groups that contribute to its biological activity .

Chemical Reactions Analysis

Types of Reactions

1,3''-Di-HABA Kanamycin A can undergo several chemical reactions:

  • Oxidation: Hydroxyl groups can be oxidized to form carbonyl compounds.
  • Reduction: Amino groups can be reduced to primary amines.
  • Substitution: Functional groups on the molecule can be substituted with other chemical entities under appropriate conditions.

Technical Details

These reactions typically require specific reagents and conditions:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide may be used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are common choices.
  • Substitution Reagents: Thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Mechanism of Action

The mechanism by which 1,3''-Di-HABA Kanamycin A exerts its antibacterial effects involves binding to the bacterial 30S ribosomal subunit. This binding disrupts protein synthesis by causing misreading of messenger RNA, ultimately inhibiting bacterial growth. The addition of HABA groups enhances this binding affinity, making it effective against strains that exhibit resistance to other antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

1,3''-Di-HABA Kanamycin A is typically presented as a white to off-white powder. It is soluble in water due to the presence of multiple hydroxyl and amino groups.

Chemical Properties

The compound has notable stability under standard laboratory conditions but may be sensitive to extreme pH levels or strong oxidative environments. Its melting point and solubility characteristics make it suitable for various applications in research and industry .

Applications

1,3''-Di-HABA Kanamycin A has diverse applications across several scientific fields:

  • Chemistry: Used as a reference material in analytical chemistry for developing chromatographic methods.
  • Biology: Investigated for its role in studies related to antibiotic resistance mechanisms.
  • Medicine: Explored for potential therapeutic uses against bacterial infections resistant to conventional treatments.
  • Industry: Employed in quality control processes for high-purity antibiotic production and as a standard in pharmaceutical formulations .
Introduction to 1,3''-Di-HABA Kanamycin A in Antibiotic Research

1,3''-Di-HABA Kanamycin A (chemical formula: C₂₆H₅₀N₆O₁₅; molecular weight: 686.71 g/mol) is a semi-synthetic derivative of the aminoglycoside antibiotic Kanamycin A, distinguished by the conjugation of two L-4-amino-2-hydroxybutyryl (HABA) moieties at its 1 and 3'' amino groups [5]. This structural modification positions it as a critical intermediate and impurity in the synthesis of amikacin, a clinically significant antibiotic designed to combat resistant bacterial strains [1] [7]. Unlike therapeutic aminoglycosides, 1,3''-Di-HABA Kanamycin A serves primarily as an analytical reference standard and research tool for studying amikacin synthesis fidelity, chromatographic behavior, and structure-activity relationships (SAR) in aminoglycoside derivatives [4] [9]. Its physicochemical properties—including hygroscopicity, solubility in aqueous acid/water, and decomposition above 153°C—make it indispensable for quality control in antibiotic manufacturing [5] [9].

Contextualizing 1,3''-Di-HABA Kanamycin A Within Aminoglycoside Derivatives

Aminoglycosides are broad-spectrum antibiotics characterized by amino sugar moieties linked glycosidically to a 2-deoxystreptamine (2-DOS) core. They inhibit protein synthesis by binding to the bacterial 16S rRNA, inducing codon misreading and disrupting translational fidelity [6] [8]. 1,3''-Di-HABA Kanamycin A belongs to the 4,6-disubstituted subclass of aminoglycosides, where the Kanamycin A backbone (comprising a 2-DOS ring, 6-amino-6-deoxy-α-D-glucose, and 3-amino-3-deoxy-α-D-glucose) is acylated at two sites with HABA groups [1] . This modification mirrors strategic efforts to enhance resistance to aminoglycoside-modifying enzymes (AMEs), which commonly phosphorylate, adenylate, or acetylate hydroxyl or amino groups on native aminoglycosides [6].

The HABA side chains confer distinct properties:

  • Steric Hindrance: The bulky HABA groups at positions 1 and 3'' hinder access of AMEs (e.g., aminoglycoside acetyltransferases) to the drug’s functional groups, a mechanism exploited in amikacin’s design [1] [6].
  • Analytical Utility: The HABA modifications alter chromatographic retention, enabling precise separation from amikacin and related impurities via HPLC with UV detection at 205 nm using C18 columns and borate buffer systems (pH 9.0) [1].
  • Biological Implications: While not a therapeutic agent, its structure informs SAR studies. Di-acylation reduces ribosomal binding affinity compared to mono-acylated derivatives like amikacin, as confirmed by mass spectrometry and antimicrobial assays [1] .

Table 1: Structural Comparison of Kanamycin A, Amikacin, and 1,3''-Di-HABA Kanamycin A

CompoundStructural FeaturesMolecular FormulaMolecular WeightPrimary Role
Kanamycin ANative structure with 3 amino groupsC₁₈H₃₆N₄O₁₁484.50 g/molAntibiotic
AmikacinKanamycin A mono-acylated at N-1 position with HABAC₂₂H₄₃N₅O₁₃585.62 g/molClinically used antibiotic
1,3''-Di-HABA Kanamycin AKanamycin A di-acylated at N-1 and N-3'' positions with HABA groupsC₂₆H₅₀N₆O₁₅686.71 g/molSynthetic intermediate/analytical standard

Historical Development and Evolution of Kanamycin A Structural Analogues

The discovery of Kanamycin A from Streptomyces kanamyceticus in 1957 marked a milestone against Gram-negative and mycobacterial infections [6]. However, widespread enzymatic resistance (e.g., via AAC(6')-APH(2'') enzymes) necessitated derivatives with enhanced stability. The 1972 introduction of amikacin—synthesized by acyling Kanamycin A with L-HABA at the N-1 position—exemplified this strategy [1] [6]. During amikacin synthesis, 1,3''-Di-HABA Kanamycin A emerged as a major byproduct due to overacylation, first isolated and characterized in the 1990s using HPLC and fast atom bombardment mass spectrometry (FAB-MS), which identified its [M+H]⁺ ion at m/z 687 [1].

Key developments in its study include:

  • Chromatographic Identification: Blanchaert et al. (2017) optimized an HPLC method using a pH-stable C18 column, disodium tetraborate buffer (pH 9.0), and methanol-water mixtures, resolving 1,3''-Di-HABA Kanamycin A at 15.9 minutes—distinct from amikacin (19.0 min) and other impurities [1].
  • Synthetic Refinements: Advances in protecting-group strategies minimized di-acylated byproduct formation. For example, selective N-1 protection of Kanamycin A before HABA conjugation improved amikacin yield and reduced 1,3''-Di-HABA impurity levels [9].
  • Role in "Designer Aminoglycosides": This compound’s structure inspired kanamycin-based derivatives (e.g., "JL series") targeting nonsense mutation readthrough with reduced ototoxicity, leveraging SAR insights from HABA positioning [3] [8].

Table 2: Key Analytical Methods for 1,3''-Di-HABA Kanamycin A Characterization

MethodConditionsApplicationReference
HPLC-UVColumn: C18 (4.6 × 250 mm, 5 µm); Mobile phase: MeOH–0.1M Na₂B₄O₇ buffer (pH 9.0)–water (20:20:60) + 1g/L sodium octanesulfonate; Flow: 1 mL/min; Detection: 205 nmSeparation from amikacin and 1,6'-Di-HABA analogue (retention time: 15.9 min)Blanchaert et al., 2017 [1]
FAB-MSIonization: Fast atom bombardment; Matrix: GlycerolMass confirmation ([M+H]⁺ m/z 687)Gunawardana et al., 1997 [1]
Synthesis MonitoringPrecursor: Kanamycin A; Acylation with N-protected HABA; Deprotection/purificationQuantification in amikacin reaction mixturesChemical suppliers [4] [9]

Timeline of Kanamycin A Derivative Development

  • 1957: Isolation of Kanamycin A [6].
  • 1972: Synthesis of amikacin via mono-HABA acylation; discovery of di-acylated byproducts [1].
  • 1997: Identification of 1,3''-Di-HABA Kanamycin A as a distinct amikacin impurity using HPLC-MS [1].
  • 2010s: Application as an analytical standard in pharmacopeial methods for amikacin quality control [4] [5].

The evolution of 1,3''-Di-HABA Kanamycin A underscores a broader trend in antibiotic development: leveraging impurities to refine synthetic pathways and inspire structurally informed derivatives against resistance [1] [6].

Properties

CAS Number

197909-66-3

Product Name

1,3''-Di-HABA Kanamycin A

IUPAC Name

(2S)-4-amino-N-[(1R,2S,5S)-5-amino-2-[(2S,4S,5S)-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

Molecular Formula

C26H50N6O15

Molecular Weight

686.7 g/mol

InChI

InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-9-5-8(30)21(46-26-19(40)18(39)16(37)12(6-29)44-26)20(41)22(9)47-25-17(38)14(15(36)13(7-33)45-25)32-24(43)11(35)2-4-28/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12?,13?,14-,15+,16+,17?,18?,19?,20?,21?,22-,25+,26+/m0/s1

InChI Key

YJEDOCBINAXBLM-ZFLVPIEGSA-N

SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)NC(=O)C(CCN)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)NC(=O)C(CCN)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Isomeric SMILES

C1[C@H]([C@@H](C(C([C@H]1N)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)NC(=O)[C@H](CCN)O)O)NC(=O)[C@H](CCN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.